molecular formula C11H17N3O B8380996 2-Methoxymethyl-4-piperidinopyrimidine

2-Methoxymethyl-4-piperidinopyrimidine

Cat. No. B8380996
M. Wt: 207.27 g/mol
InChI Key: KCRYAXKYPOFNPX-UHFFFAOYSA-N
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Patent
US04820708

Procedure details

Boron tribromide (6.1 ml) was added dropwise to a stirred solution of 2-methoxymethyl-4-piperidinopyrimidine (3.35 g) in dichloromethane (60 ml) at 0°-5° under nitrogen. After a further 30 minutes the mixture was poured onto ice, the pH raised to 13 (NaOH) and extracted with chloroform. The combined extracts were dried (K2CO3) and the volume reduced. Ether was added to give 2-hydroxymethyl-4-piperidino-pyrimidine (2.78 g) as a crystalline solid, m.p. 92°-3°.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][CH2:7][C:8]1[N:13]=[C:12]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>ClCCl>[OH:6][CH2:7][C:8]1[N:13]=[C:12]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:11]=[CH:10][N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3.35 g
Type
reactant
Smiles
COCC1=NC=CC(=N1)N1CCCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After a further 30 minutes the mixture was poured onto ice
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (K2CO3)
ADDITION
Type
ADDITION
Details
Ether was added

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=CC(=N1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.